molecular formula C10H10N2O2 B1458458 3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile CAS No. 1509582-17-5

3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile

Cat. No.: B1458458
CAS No.: 1509582-17-5
M. Wt: 190.2 g/mol
InChI Key: PQJCRTURVVFERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(oxolan-3-yloxy)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-5-8-1-3-12-6-10(8)14-9-2-4-13-7-9/h1,3,6,9H,2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJCRTURVVFERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a tetrahydrofuran moiety and an isonicotinonitrile group. This combination may influence its pharmacological properties, including solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that isonicotinonitrile derivatives can inhibit bacterial growth, suggesting that the compound may possess similar effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Recent investigations into the biological activity of isonicotinonitrile derivatives have revealed promising anticancer effects. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation.

StudyCompoundActivityIC50 (µM)
Isonicotinonitrile DerivativeAnticancer15
Similar CompoundAntimicrobial20

Neuroprotective Effects

The neuroprotective potential of tetrahydrofuran-containing compounds has been studied in models of neurodegenerative diseases. These compounds may exert their effects by reducing oxidative stress or modulating neuroinflammatory responses.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific receptors or enzymes involved in crucial biological pathways:

  • Enzyme Inhibition : The nitrile group may facilitate interactions with enzymes involved in metabolic processes.
  • Receptor Modulation : The compound could act as a ligand for various receptors, influencing cellular signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, the compound may protect cells from oxidative damage.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Anticancer Activity : A study demonstrated that a derivative of isonicotinonitrile exhibited potent cytotoxicity against several cancer cell lines, with an IC50 value significantly lower than that of standard chemotherapeutics.
  • Antimicrobial Testing : Another investigation reported that a similar compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile
Reactant of Route 2
3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.